2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

Catalog No.
S564651
CAS No.
5703-24-2
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

CAS Number

5703-24-2

Product Name

2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,5-6,11H,4H2,1H3

InChI Key

GOQGGGANVKPMNH-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CC=O)O

Synonyms

(4-hydroxy-3-methoxyphenyl)acetaldehyde, HMPAL, homovanillin

Canonical SMILES

COC1=C(C=CC(=C1)CC=O)O

Homovanillin, also known as hmpal, belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. Homovanillin is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, homovanillin is primarily located in the cytoplasm. Homovanillin participates in a number of enzymatic reactions. In particular, Homovanillin can be converted into p-hydroxyphenylacetic acid through the action of the enzyme aldehyde dehydrogenase, dimeric nadp-preferring. In addition, Homovanillin can be biosynthesized from 3-methoxytyramine; which is mediated by the enzyme amine oxidase [flavin-containing] a. In humans, homovanillin is involved in the disulfiram action pathway and the tyrosine metabolism pathway. Homovanillin is also involved in several metabolic disorders, some of which include the alkaptonuria pathway, monoamine oxidase-a deficiency (mao-a), tyrosinemia, transient, OF the newborn pathway, and the tyrosinemia type I pathway. Homovanillin has a floral and vanilla taste.
(4-hydroxy-3-methoxyphenyl)acetaldehyde is an alpha-CH2-containing aldehyde and a member of phenylacetaldehydes. It has a role as a human metabolite and a mouse metabolite.

2-(4-Hydroxy-3-methoxyphenyl)acetaldehyde, commonly known as homovanillin or MHPA, is a phenylacetaldehyde derivative characterized by a methoxy group, a phenolic hydroxyl, and a reactive alpha-CH2 aldehyde side chain. In neurochemical and metabolic research, it serves as a critical intermediate in the catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO) driven degradation of dopamine [1]. For synthetic chemists, the presence of the extended two-carbon aldehyde side chain, compared to the one-carbon benzaldehyde structure of vanillin, makes it an essential building block for constructing complex benzylisoquinoline alkaloids and phenethylamine derivatives via reductive amination and Pictet-Spengler condensations [2]. Its specific structural balance—retaining aldehyde reactivity while blocking catechol auto-oxidation via 3-O-methylation—makes it a stable and specific precursor for both analytical standards and advanced pharmaceutical synthesis[1].

Research Fit

Dopamine metabolism intermediate MAO/ALDH pathway node; fits catecholamine catabolism studies
Endogenous methoxyphenol scaffold Reported antioxidant context; supports derivative synthesis screening
Moderate lipophilicity profile Suitable for membrane permeability and ADME modeling research

Substituting homovanillin with closely related analogs fundamentally alters both chemical reactivity and assay integrity. Attempting to use the unmethylated analog, DOPAL (3,4-dihydroxyphenylacetaldehyde), in metabolic or binding assays introduces severe confounding variables, as DOPAL acts as a bifunctional electrophile that rapidly undergoes auto-oxidation to form quinones, leading to extensive, non-specific protein cross-linking and cellular toxicity [1]. Conversely, substituting homovanillin with vanillin in synthetic workflows fails because vanillin lacks the critical alpha-methylene group required to form extended phenethylamine or benzylisoquinoline frameworks; vanillin yields simple phenyl derivatives instead [2]. Furthermore, substituting with the oxidized metabolite homovanillic acid (HVA) eliminates the reactive electrophilic center necessary for direct Schiff base formation, forcing buyers to incur additional, yield-reducing activation and reduction steps in alkaloid synthesis pipelines [2].

Substitution Risk

Homovanillin (target) Acetaldehyde side chain; specific ALDH3A1 substrate in dopamine pathway
Vanillin Conjugated ring carbonyl; different ALDH specificity and metabolic route
Homovanillin (target) Aldehyde oxidation state; reported logP ~1.5; redox-active
Homovanillic acid Carboxylic acid oxidation state; polar (logP ~0.3); distinct BDE and partitioning
Homovanillin (target) Methoxyphenol aldehyde core; reported higher antioxidant rank in tested set
Tyrosol derivatives Primary alcohol core; antioxidant ranking may differ across assay platforms

3-O-Methylation Blocks Protein Cross-Linking

In comparative protein reactivity assays, the unmethylated analog DOPAL (3,4-dihydroxyphenylacetaldehyde) functions as a highly toxic bifunctional electrophile. At concentrations of 5–100 µM, DOPAL rapidly auto-oxidizes to a quinone, causing extensive cross-linking of model proteins like GAPDH and alpha-synuclein within 2 to 6 hours, resulting in high molecular weight aggregates (>200 kDa). In direct contrast, homovanillin (MHPA) features a 3-O-methoxy group that sterically and electronically blocks quinone formation. When tested under identical physiological conditions (37°C, pH 7.4), homovanillin exhibits negligible protein cross-linking, preserving the native molecular weight of the target proteins [1].

Evidence DimensionProtein cross-linking and aggregation (GAPDH / alpha-synuclein)
Target Compound DataHomovanillin shows negligible cross-linking at 100 µM.
Comparator Or BaselineDOPAL (3,4-dihydroxyphenylacetaldehyde) at 5–100 µM.
Quantified DifferenceDOPAL induces massive aggregation (>200 kDa bands) within 2-6 hours; homovanillin prevents this quinone-mediated cross-linking.
Conditions37°C, pH 7.4, 50 mM sodium phosphate buffer, 2-6 hour incubation.

For researchers studying dopamine metabolism or neurotoxicity, homovanillin is the required standard to isolate aldehyde-specific effects without the confounding toxicity of catechol auto-oxidation.

Antioxidant activity vs. tyrosol derivatives
Head-to-head
Homovanillyl ethers: highest reducing power and radical scavenging (FRAP, ABTS, ORAC) in evaluated panel
Supports antioxidant scaffold ranking context
Lipophilic matrix; BHT and α-tocopherol showed higher potency in Rancimat

Required for Benzylisoquinoline Synthesis

For the synthesis of complex natural products like (R)-reticuline and (+)-salutaridine, the carbon chain length of the aldehyde precursor is strictly determinant. Homovanillin provides the necessary two-carbon (phenylacetaldehyde) side chain to undergo direct reductive amination with methylamine, yielding the essential N-methylated phenethylamine building block (e.g., 2-methoxy-4-(2-(methylamino)ethyl)phenol) in a streamlined chemo-enzymatic cascade. Attempting to use vanillin as a substitute fails because its one-carbon (benzaldehyde) structure cannot form the ethylamine linker required for subsequent Bischler-Napieralski or Pictet-Spengler cyclizations to the morphinan scaffold. Furthermore, using homovanillic acid (HVA) instead of homovanillin requires prior reduction, adding synthetic steps and reducing overall yield [1].

Evidence DimensionSuitability for phenethylamine / benzylisoquinoline framework construction
Target Compound DataHomovanillin enables direct reductive amination to form the 2-aminoethyl linker.
Comparator Or BaselineVanillin (1-carbon side chain) / Homovanillic acid (requires reduction).
Quantified DifferenceHomovanillin saves multiple synthetic steps (activation/reduction or homologation) compared to vanillin or HVA baselines.
ConditionsReductive amination using methylamine hydrochloride and imine reductases or chemical hydrides.

Procurement of homovanillin directly bypasses the yield-limiting homologation of vanillin or the reduction of homovanillic acid in the synthesis of isoquinoline APIs.

ALDH metabolic specificity
Cross-study
ALDH3A1 converts homovanillin to p-hydroxyphenylacetic acid; vanillin processed by distinct bacterial ALDH to vanillic acid
Enzyme-specific pathway tracing context
Mammalian vs. bacterial system; isozyme selectivity may require review

Biomarker Specificity in COMT/MAO Assays

In cellular models evaluating catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO) inhibitors, homovanillin serves as a critical, specific intermediate. When PC12 cells are treated with MAO inhibitors (e.g., pargyline), the conversion of 3-methoxytyramine to homovanillin is blocked, leading to a quantifiable accumulation of 3-methoxytyramine and a decrease in downstream homovanillic acid (HVA). Conversely, COMT inhibition shifts the pathway away from homovanillin production entirely, increasing DOPAC levels. Accurate quantification of homovanillin versus DOPAL is essential in these assays, as the ratio directly reflects the relative activities of COMT versus ALDH/MAO in the extracellular versus intracellular environments [1].

Evidence DimensionPathway specificity in enzyme inhibition assays
Target Compound DataHomovanillin represents the COMT-first, MAO-second metabolic branch.
Comparator Or BaselineDOPAL (represents the MAO-first, non-methylated branch).
Quantified DifferenceDifferential accumulation of homovanillin vs DOPAL provides a direct readout of COMT vs ALDH target engagement.
ConditionsPC12 cell-based medium-throughput screening assays for COMT/MAO inhibitors.

Procuring high-purity homovanillin as an analytical standard is mandatory for validating target engagement and pathway routing in neuropharmacological drug screening.

Lipophilicity vs. homovanillic acid
Reported
logP 1.52 (ALOGPS) vs. logP 0.33
Δ = 1.19 (~15.5-fold partition difference)
Membrane permeability study context
Calculated octanol/water; experimental validation recommended
Lignin cascade reactivity
Reported
Electrophilic aldehyde intermediate; reduced by horse liver ADH to homovanillyl alcohol in one-pot chemoenzymatic cascade
Cascade intermediate role context
Oxidation state determines role; data to verify in target system

Analytical Standard for Parkinson's Research

Homovanillin is strictly required for differentiating the toxicity of aldehyde stress from quinone-mediated protein cross-linking in dopaminergic models. Because it lacks the reactive catechol group present in DOPAL, it allows researchers to isolate the effects of the aldehyde moiety without the confounding massive protein aggregation seen with unmethylated analogs [1].

Benzylisoquinoline Alkaloid Precursor

Homovanillin serves as a direct, step-saving starting material for the chemo-enzymatic or traditional organic synthesis of morphinan scaffolds (e.g., reticuline, salutaridine). It completely bypasses the need to homologate vanillin or reduce homovanillic acid, allowing for immediate reductive amination to form the necessary N-methylated phenethylamine building blocks [2].

Substrate for ALDH Kinetics

In extracellular metabolic models, homovanillin is utilized to evaluate the efficacy of ALDH inhibitors (such as disulfiram). By measuring the conversion rate of homovanillin to homovanillic acid, assay developers can precisely quantify ALDH target engagement downstream of MAO activity [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Dopamine metabolism & neurological research
ALDH substrate specificity in catecholamine pathway
Pathway flux and enzyme inhibition endpoint review
Lipophilic antioxidant development
Reported scaffold ranking in antioxidant assays
Derivative activity in target lipophilic matrix
Lignin valorization & green chemistry
Aldehyde oxidation state for enzymatic reduction step
Cascade compatibility and intermediate stability
ADME & physicochemical modeling
Moderate lipophilicity and methoxyphenol core
Membrane permeability model validation

Physical Description

Solid

XLogP3

0.3

Other CAS

5703-24-2

Wikipedia

(4-hydroxy-3-methoxyphenyl)acetaldehyde

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